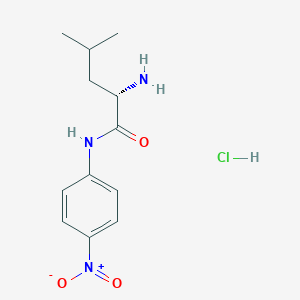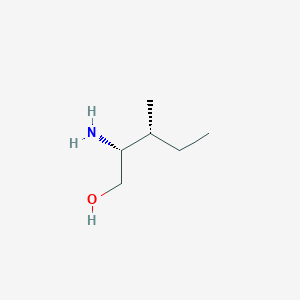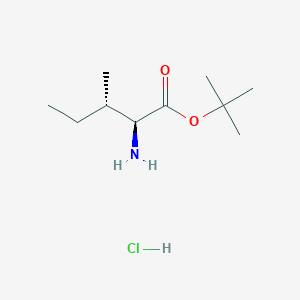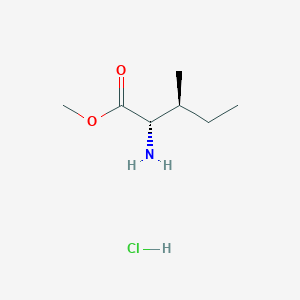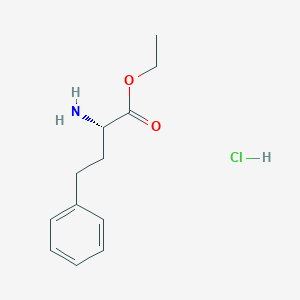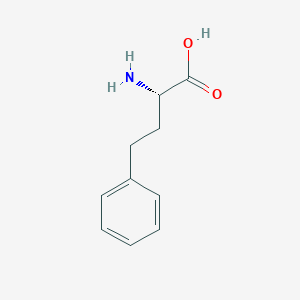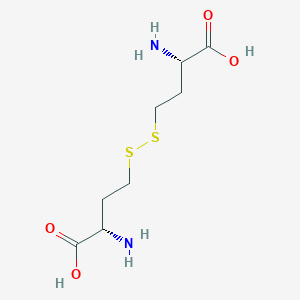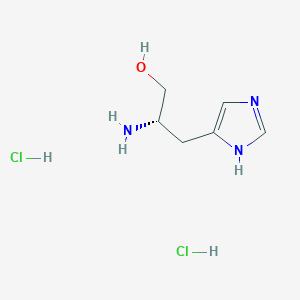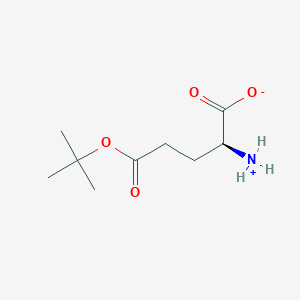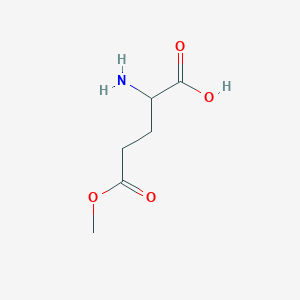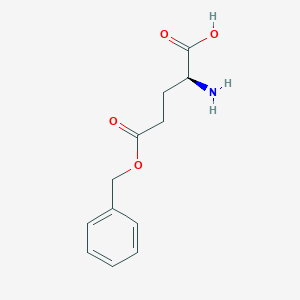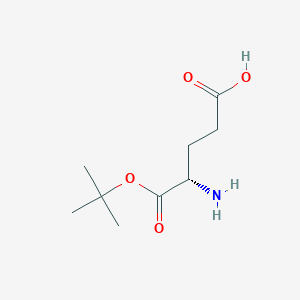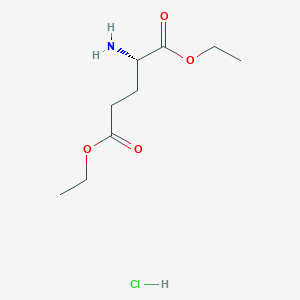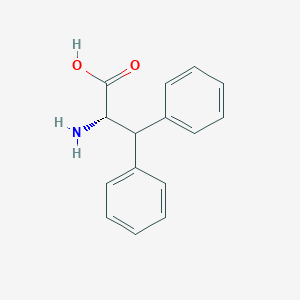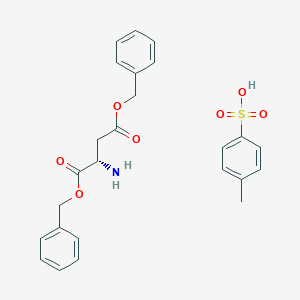
(s)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate
描述
“(S)-Diallyl 2-aminosuccinate 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C17H23NO7S . It has a molecular weight of 385.43 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
-
In-situ Polymerization for Lithium Metal Batteries
- Application: This compound can be used in the in-situ polymerization of solid-state polymer electrolytes for lithium metal batteries . This strategy can achieve good interfacial contact between solid-state polymer electrolytes and electrodes, significantly reducing the interfacial resistance .
- Method: The in-situ polymerization system includes components such as monomers, initiators, lithium salts, and backbone materials . Strategies to improve the ionic conductivity and safety performance of solid-state polymer electrolytes include the addition of inorganic nanoparticles, inorganic-polymer hybridization, and the construction of artificial solid electrolyte interphases .
- Results: The polymer solid-state lithium-metal batteries prepared by the in-situ polymerization strategy have good application prospects and potential to become the next generation of commercialized lithium batteries .
-
Metal-Organic Frameworks (MOFs)
- Application: Metal–organic frameworks (MOFs) are crystalline porous materials with a broad range of practical applications . This compound could potentially be used in the synthesis of s-block MOFs, which have outstanding features such as low density, dense Lewis active centers and open metal sites, biocompatibility, and high catalytic activity .
- Method: The synthesis of s-block MOFs involves the use of organic linkers and metal clusters . The function of crystal structures and applications of s-block MOFs are specially addressed in gas sorption and separation, chemical delivery, catalysis, sensing, and other types of practical applications .
- Results: S-block MOFs have been used for potential applications such as gas storage and separation, chemical delivery, catalysis, electrochemical applications, and sensing .
-
Gene Therapy and Bioengineering
- Application: Carbon nanotubes (CNTs), which can be synthesized using this compound, have become a possible new choice in variable disciplines such as gene therapy and bioengineering . They are more durable and possess high electrical and thermal conductivity along with some of the significant unique physico-chemical characteristics .
- Method: The use of CNTs in gene therapy involves the delivery of genetic material into a patient’s cells to treat or prevent disease . In bioengineering, CNTs can be used to create scaffolds for tissue engineering or as sensors in biomedical devices .
- Results: The use of CNTs in these fields has shown promise, but further research is needed to fully understand their potential benefits and risks .
-
- Application: Additive manufacturing (AM) techniques, which could potentially use this compound, are capable of developing objects in lesser time and complications in comparison with conventional techniques . AM has enormous research potential and its applications in different sectors are increasing continuously .
- Method: AM techniques include but are not limited to: non-requirement of multiple setups for part fabrication, negligible operator intervention (mainly supervisory), great flexibility to manufacturing dynamics, considerably reduced setup and machine preparation time, reduced noise pollution, non-smoky, ease of using them from home, impressive application spectrum, versatility in making process chains with traditional methods, lesser lead times, negligible scrap and material wastage, enhanced savings, ability to fabricate complicated and intricate parts, improved qualities, freedom from tools/jigs and fixtures, etc .
- Results: Today, applications of AM can be seen/visualized in almost every field of day-to-day life .
安全和危害
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
dibenzyl (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMUYZYLPUHSNV-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate | |
CAS RN |
2886-33-1 | |
| Record name | L-Aspartic acid, 1,4-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2886-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



